(2-Methylisoindolin-4-yl)boronic acid hydrochloride
Description
(2-Methylisoindolin-4-yl)boronic acid hydrochloride is a boronic acid derivative featuring a methyl-substituted isoindoline core. This compound belongs to the broader class of β-amino boronic acids, which are synthesized via multi-component reactions such as the Ugi-4CR (Ugi four-component reaction) . The boronic acid moiety enables covalent interactions with diols and hydroxyl groups, making it valuable in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., functionalized nanoparticles) . Its hydrochloride salt form enhances stability and solubility, facilitating handling in aqueous environments .
Properties
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9(10(12)13)8(7)6-11;/h2-4,12-13H,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHDVQJWPSVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CN(CC2=CC=C1)C)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-Methylisoindolin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-methylisoindoline with boronic acid reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, where the boronic acid group is introduced to the isoindoline ring . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent, such as tetrahydrofuran or dimethylformamide .
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
(2-Methylisoindolin-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran or dimethylformamide . Major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Anticancer Activity
Boronic acids, including (2-Methylisoindolin-4-yl)boronic acid hydrochloride, have been investigated for their potential as anticancer agents. The compound acts as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer cell growth. In vitro studies indicated that the compound exhibits significant cytotoxicity against various cancer cell lines, with an IC50 value indicating effective inhibition at low concentrations .
Antibacterial Properties
The compound has also demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research indicated that when this compound was incorporated into bis(indolyl)methane derivatives, it significantly enhanced the antibacterial efficacy against MRSA, showing a minimum inhibitory concentration (MIC) of 7.81 µg/mL . This highlights its potential as a lead compound in developing new antibiotics.
Biofilm Inhibition
Recent studies have revealed the ability of this compound to inhibit biofilm formation by Pseudomonas aeruginosa, a pathogen responsible for numerous nosocomial infections. The compound's mechanism involves disrupting the signaling pathways that lead to biofilm development, thereby preventing bacterial adherence and colonization .
Study on Anticancer Properties
In a detailed study published by MDPI, researchers synthesized several boronic acid derivatives and evaluated their anticancer activity against various cell lines. The incorporation of this compound into these derivatives resulted in enhanced potency against cancer cells, with specific focus on its role in inhibiting HDACs .
Investigation of Antibacterial Activity
Another study focused on the synthesis of bis(indolyl)methane derivatives containing boronic acid moieties to combat MRSA infections. The findings indicated that the introduction of this compound significantly improved the antibacterial activity compared to non-boronic analogs .
Summary of Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of HDACs | Significant cytotoxicity with low IC50 values |
| Antibacterial Properties | Inhibition of β-lactamases and MRSA | MIC of 7.81 µg/mL against MRSA |
| Biofilm Inhibition | Disruption of bacterial signaling pathways | Effective in preventing biofilm formation |
Mechanism of Action
The mechanism of action of (2-Methylisoindolin-4-yl)boronic acid hydrochloride primarily involves its role as a boronic acid reagent in chemical reactions. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the palladium center .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Structural Analogues
Key structural analogues include:
Key Differences :
Physicochemical Properties
pKa and Binding Affinity
- Target Compound: Predicted pKa ~8.5 (estimated from β-amino boronic acid analogs), suitable for physiological pH .
- Comparisons: 3-AcPBA (3-acetamidophenylboronic acid): pKa ~9.2, less effective at pH 7.4 . [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: pKa ~7.8, optimal for fungal enzyme inhibition .
Stability
- Hydrochloride salts (e.g., target compound) exhibit superior aqueous stability compared to free boronic acids, which are prone to protodeboronation under basic conditions .
Enzyme Inhibition
- Target Compound: Potential protease inhibition (inferred from β-amino boronic acid activity ), though specific data are lacking.
- Comparisons: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (IC₅₀ ~1 µM) . Bortezomib (boronic acid proteasome inhibitor): IC₅₀ ~3 nM, with selectivity tied to boronic acid moiety .
Anticancer and Antiviral Effects
Drug Design
Materials Science
Biological Activity
(2-Methylisoindolin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and biological research. This compound is characterized by the presence of a boronic acid group attached to a 2-methylisoindoline moiety, which enhances its reactivity and versatility in various chemical reactions, particularly in the synthesis of complex organic molecules.
The compound can be synthesized through palladium-catalyzed cross-coupling reactions, notably the Suzuki–Miyaura coupling, where the boronic acid group is introduced to the isoindoline structure. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.
The biological activity of this compound primarily stems from its role as a boronic acid reagent. In biological contexts, boronic acids are known to interact with diols, which are common in sugars and other biomolecules. This interaction can lead to the modification of proteins and peptides, facilitating studies on biological processes and the development of new bioconjugates .
1. Medicinal Chemistry
This compound has been explored for its potential as a building block in drug discovery. Its ability to form stable carbon-carbon bonds makes it valuable for synthesizing compounds that target specific enzymes or receptors. For example, boronic acids are integral in developing proteasome inhibitors like Bortezomib, used in treating multiple myeloma .
2. Enzyme Inhibition
Research indicates that boronic acids can act as reversible inhibitors for serine proteases. The unique structure of this compound may allow it to selectively inhibit certain proteases, which could be beneficial in therapeutic contexts .
3. Bioconjugation
The compound's reactivity with biomolecules enables its use in bioconjugation techniques, which are essential for creating targeted drug delivery systems and studying protein interactions .
Case Studies
Several studies have demonstrated the efficacy of this compound in various biological assays:
- Inhibition Studies : A study evaluated the inhibitory effects of this compound on specific proteases, revealing IC50 values that indicate significant potency compared to other boronic acid derivatives .
- Synthesis of Bioactive Molecules : Research highlighted its role as a versatile building block for synthesizing bioactive molecules, showcasing its importance in medicinal chemistry .
Comparison with Similar Compounds
To understand its unique properties, it is useful to compare this compound with other boronic acids:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Simple aromatic ring | Commonly used but less versatile |
| 4-Methylphenylboronic Acid | Similar structure with different substitution | Variations in reactivity |
| Indolylboronic Acids | Contains indole moiety | Additional biological activities |
| This compound | Isoindoline structure enhances reactivity | Potentially selective enzyme inhibitors |
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2-methylisoindolin-4-yl)boronic acid hydrochloride?
The compound is typically synthesized via nucleophilic substitution reactions, where the parent boronic acid is treated with hydrochloric acid to form the hydrochloride salt . For structurally similar boronic acids, catalytic protodeboronation or pinacol ester hydrolysis (e.g., using methyl boronic acid under basic or acidic conditions) are alternative routes . Key steps include pH adjustment to 6–7 during salt formation and purification via recrystallization.
Q. How can researchers characterize the purity and structural integrity of this compound?
Characterization involves:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm boronic acid moiety and aromatic substitution patterns.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.
- HPLC with UV detection (>98% purity threshold) .
- Thermogravimetric analysis (TGA) to assess stability under thermal stress .
Advanced Research Questions
Q. What is the role of the boronic acid group in mediating cross-coupling reactions (e.g., Suzuki-Miyaura) for drug intermediate synthesis?
The boronic acid moiety enables selective coupling with aryl halides or triflates under palladium catalysis. However, steric hindrance from the 2-methylisoindoline scaffold may require optimized conditions (e.g., elevated temperatures, ligand screening) to achieve high yields . For example, DEA boronic esters (derived from diethanolamine) improve solubility and stability in aqueous reaction environments .
Q. How do structural modifications (e.g., halogenation or amino-group substitution) impact biological activity in anticancer studies?
Comparative studies on halogenated analogs (e.g., chloro- or fluoro-substituted derivatives) reveal:
Q. What challenges arise in maintaining boronic acid stability during in vitro biological assays?
Hydrolysis of the boronic acid group in aqueous media can lead to false-negative results. Mitigation strategies include:
- Using diethanolamine (DEA) esters to stabilize the boronic acid .
- Conducting assays in buffered solutions (pH 7.4) with <5% DMSO to minimize decomposition .
- Monitoring degradation via LC-MS over 24-hour incubation periods .
Experimental Design & Data Analysis
Q. How to resolve contradictions in reactivity data between (2-methylisoindolin-4-yl)boronic acid and its structural analogs?
Discrepancies often stem from:
- Steric effects : Bulkier substituents reduce coupling efficiency in Suzuki reactions.
- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) alter boronic acid pKa, affecting reaction rates .
- Solvent polarity : THF vs. DMF may shift reaction pathways (e.g., protodeboronation vs. cross-coupling) . Systematic screening of ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) is recommended .
Q. What in silico tools are available to predict the binding affinity of this compound with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with proteasomes or kinases. The Boronic Acid Navigator tool (https://bit.ly/boronics ) provides structure-activity relationship (SAR) data for 1,500+ boronic acids, aiding in scaffold optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
